molecular formula C20H26N2O8S2 B2892169 2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate CAS No. 2088860-61-9

2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate

Cat. No.: B2892169
CAS No.: 2088860-61-9
M. Wt: 486.55
InChI Key: VJTMZAGSOJXJIV-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[33]heptane heminaphthalene-1,5-disulfonate is a complex organic compound that features a spirocyclic structure

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, solubility, and reactivity compared to similar compounds.

Properties

IUPAC Name

naphthalene-1,5-disulfonic acid;2-oxa-6-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2C5H9NO/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5(2-6-1)3-7-4-5/h1-6H,(H,11,12,13)(H,14,15,16);2*6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTMZAGSOJXJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C1C2(CN1)COC2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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